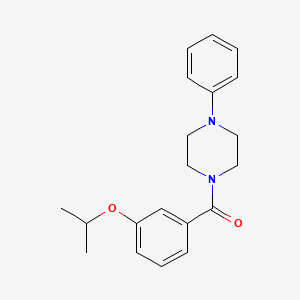![molecular formula C12H12N4O2 B5295945 N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that selectively targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits Aurora A kinase, a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase by N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide leads to disruption of the mitotic spindle assembly, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a potent anticancer effect in preclinical models. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit tumor growth in xenograft models of various types of cancer. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents.
实验室实验的优点和局限性
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical models and has the potential to be used in combination with other anticancer agents. However, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its efficacy in combination with other anticancer agents. Another direction is to develop more potent and selective Aurora A kinase inhibitors. In addition, the safety and efficacy of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in clinical trials need to be evaluated. Furthermore, the potential use of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in other diseases, such as Alzheimer's disease, should be explored.
合成方法
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-bromoacetophenone to 2-bromo-N-(2-chloroethyl)acetamide, which is then reacted with 2-aminobenzamide to yield N-(2-chloroethyl)-N-(2-(2-aminobenzamido)phenyl)acetamide. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide.
科学研究应用
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, inducing cell cycle arrest, and promoting apoptosis. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents such as paclitaxel and gemcitabine. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential in overcoming resistance to other anticancer agents.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-16-10(6-7-14-16)12(18)15-9-5-3-2-4-8(9)11(13)17/h2-7H,1H3,(H2,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUSFPWHGVVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)


![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylpropanamide](/img/structure/B5295962.png)